molecular formula C15H12ClNO4 B4020184 3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid

3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid

Cat. No. B4020184
M. Wt: 305.71 g/mol
InChI Key: DVZAXOPJQHOGRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid often involves hydrothermal conditions or specific reactant combinations under controlled environments. For instance, coordination polymers incorporating related structural motifs can be synthesized under hydrothermal conditions, utilizing specific ligands and metal ions (He et al., 2020). Additionally, novel methods for synthesizing oxadiazole derivatives, showcasing the versatility of related compounds in chemical synthesis, have been developed, highlighting effective strategies for constructing complex molecules (Tkachuk et al., 2020).

Molecular Structure Analysis

Structural analysis of related compounds reveals complex molecular arrangements, including coordination polymers and aromatic carboxylic acids derivatives. These structures are often characterized using single-crystal X-ray crystallography, demonstrating intricate frameworks and bonding patterns (Sivakumar et al., 2011). The molecular structure plays a crucial role in determining the compound's physical and chemical properties, including luminescent and magnetic behaviors.

Chemical Reactions and Properties

Chemical reactions involving compounds similar to 3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid can lead to the formation of coordination polymers with unique properties. These reactions are influenced by the choice of ligands and the conditions under which they are carried out (He et al., 2020). The chemical properties of these compounds are pivotal in their potential applications in material science and organic synthesis.

Physical Properties Analysis

The physical properties of compounds structurally related to 3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid, such as luminescent and magnetic properties, are of significant interest. These properties are explored through the study of coordination polymers, revealing potential applications in sensors, magnetic materials, and light-emitting devices (He et al., 2020).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity and stability, are crucial for their application in synthesis and material development. Studies on related compounds demonstrate how structural variations influence chemical behavior, providing insights into designing materials with desired properties (Tkachuk et al., 2020).

properties

IUPAC Name

3-(5-chloro-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c16-9-4-5-11-12(7-9)14(19)17(13(11)18)10-3-1-2-8(6-10)15(20)21/h1-4,6,11-12H,5,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZAXOPJQHOGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CC2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Chloro-1,3-dioxo-1,3,3A,4,7,7A-hexahydro-2H-isoindol-2-YL)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid
Reactant of Route 2
3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid
Reactant of Route 3
3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid
Reactant of Route 4
3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid
Reactant of Route 5
3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid
Reactant of Route 6
3-(5-chloro-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid

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